Sodiumd-ascorbate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

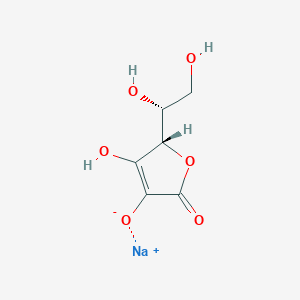

Sodium ascorbate is a mineral salt of ascorbic acid (vitamin C). It is known for its antioxidant properties and is commonly used as a food additive and dietary supplement. The molecular formula of sodium ascorbate is C6H7NaO6 . It is less acidic compared to ascorbic acid, making it more suitable for individuals with sensitive stomachs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium ascorbate is typically synthesized by dissolving ascorbic acid in water and adding an equivalent amount of sodium bicarbonate. The reaction produces sodium ascorbate, carbon dioxide, and water . The reaction can be represented as:

C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (sodium ascorbate) + CO2 + H2O

Industrial Production Methods: In industrial settings, the production of sodium ascorbate involves dissolving ascorbic acid in water, followed by the addition of sodium bicarbonate. The mixture is then agitated, and isopropanol is added to precipitate the sodium ascorbate. The precipitate is filtered, washed with isopropanol, and dried under vacuum or in an inert atmosphere .

Types of Reactions:

Oxidation: Sodium ascorbate can undergo oxidation to form dehydroascorbic acid.

Reduction: Sodium ascorbate can act as a reducing agent, converting oxidized compounds back to their reduced forms.

Common Reagents and Conditions:

Oxidation: Catalyzed by metal ions (e.g., Fe³⁺, Cu²⁺).

Reduction: Often occurs in the presence of hydrogen peroxide.

Substitution: Typically involves organic solvents and mild temperatures.

Major Products:

Dehydroascorbic acid: from oxidation.

Reduced forms of various compounds: from reduction reactions.

Aplicaciones Científicas De Investigación

Sodium ascorbate has a wide range of applications in scientific research:

Mecanismo De Acción

Sodium ascorbate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) such as superoxide anion radicals and singlet oxygen, thereby protecting cells from oxidative damage . It also serves as a cofactor for various enzymes, including those involved in collagen synthesis and neurotransmitter production . The sodium-dependent vitamin C transporters (SVCT1 and SVCT2) facilitate its uptake into cells .

Comparación Con Compuestos Similares

Ascorbic Acid: The pure, acidic form of vitamin C.

Calcium Ascorbate: Another mineral ascorbate, providing both calcium and vitamin C.

Uniqueness: Sodium ascorbate is unique in its balance of providing vitamin C while being less acidic, making it more tolerable for those with gastrointestinal sensitivity. It also offers the benefits of sodium, which can be advantageous in certain dietary contexts .

Propiedades

Fórmula molecular |

C6H7NaO6 |

|---|---|

Peso molecular |

198.11 g/mol |

Nombre IUPAC |

sodium;(2S)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate |

InChI |

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m1./s1 |

Clave InChI |

PPASLZSBLFJQEF-LNPKWJEUSA-M |

SMILES isomérico |

C([C@H]([C@H]1C(=C(C(=O)O1)[O-])O)O)O.[Na+] |

SMILES canónico |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl](/img/structure/B15237950.png)

![3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B15237980.png)

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate](/img/structure/B15237983.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B15237999.png)

![Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15238005.png)

![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile](/img/structure/B15238038.png)

![1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone](/img/structure/B15238043.png)